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molecular formula C5HF3N2S B8695369 5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile

5-(trifluoromethyl)-1,3-thiazole-2-carbonitrile

Cat. No. B8695369
M. Wt: 178.14 g/mol
InChI Key: ZFQNYGCTKWJQMJ-UHFFFAOYSA-N
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Patent
US09340538B2

Procedure details

5-(trifluoromethyl)thiazol-2-amine (2.52 g, 15 mmol) was reacted with CuCN (2.7 g, 30.2 mmol) according to the procedure as described in Example 61, Step A to give the title compound as oil (1.25 g, 47%). The compound was characterized by the following spectroscopic data:
Quantity
2.52 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.7 g
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]1[S:7][C:6](N)=[N:5][CH:4]=1.[C:11]([Cu])#[N:12]>>[F:1][C:2]([F:10])([F:9])[C:3]1[S:7][C:6]([C:11]#[N:12])=[N:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
FC(C1=CN=C(S1)N)(F)F
Name
CuCN
Quantity
2.7 g
Type
reactant
Smiles
C(#N)[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CN=C(S1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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